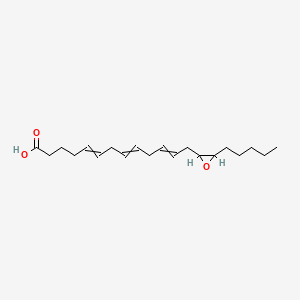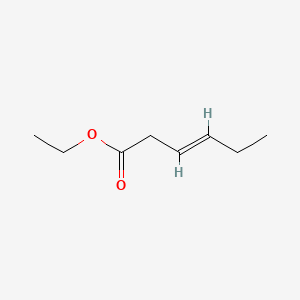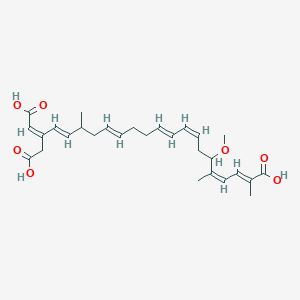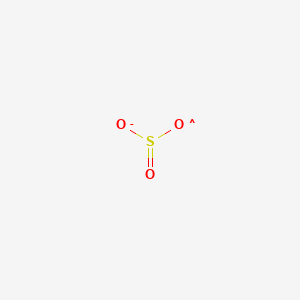
CID 6857671
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trioxidosulfate(.1-) is a sulfur oxoanion, an inorganic radical anion and a sulfur oxide.
Scientific Research Applications
Protein Function Control in Cells : CID has been instrumental in studying biological processes with precision. It offers reversible and spatiotemporal control over protein function, greatly enhancing our understanding of signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation in Mammalian Cells : Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing in mammalian cells. These systems allow for fine-tuning gene expression and manipulating biological signals with gradient levels (Ma et al., 2023).
Understanding Cell Biology Problems : CID techniques have resolved numerous problems in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases. It has also enabled simultaneous manipulation of multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).
Methodological Challenges in Developmental Research : CID has been referenced in the context of developmental research, highlighting the need for different research methods and techniques for various study goals (Hamaker, Mulder, & van IJzendoorn, 2020).
Protein-Protein Interaction Control : The development of chemical inducers for rapid activation and deactivation of protein dimerization allows researchers to control protein-protein interactions with high precision (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Agriculture : CID, in the form of carbon isotope discrimination, has been applied to improve water use efficiency and productivity in barley, indicating its potential in agricultural practices (Anyia et al., 2007).
Chemically Inducible Gene Therapies : CID has been explored in gene therapies, like a novel "death switch" approach in prostate cancer treatment, demonstrating its potential in medical applications (Shariat et al., 2001).
Studying Peptide Sequences : CID has been used extensively in mass spectrometry for peptide sequencing, offering insights into the fragmentation processes and aiding in the development of peptide identification algorithms (Medzihradszky & Chalkley, 2015).
Properties
Molecular Formula |
O3S- |
|---|---|
Molecular Weight |
80.07 g/mol |
InChI |
InChI=1S/HO3S/c1-4(2)3/h(H,1,2)/p-1 |
InChI Key |
XPRXJFAFJFZWTC-UHFFFAOYSA-M |
Canonical SMILES |
[O-]S(=O)[O] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]-[4-(1-piperidinyl)-1-piperidinyl]methanone](/img/structure/B1231014.png)
![N-[2-[[2-phenyl-6-[4-(3-phenylpropyl)piperazine-1-carbonyl]-7H-pyrrolo[3,2-e]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B1231015.png)
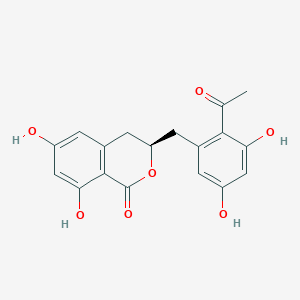

![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B1231024.png)
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
